2,3,6-Trichloroanisole-d3 (methoxy-d3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6-Trichloroanisole-d3 (methoxy-d3) is a stable isotope-labeled compound, specifically a deuterated form of 2,3,6-Trichloroanisole. It is used primarily in scientific research as a reference material for environmental toxicology and other analytical studies. The compound has a molecular formula of Cl3C6H2OCD3 and a molecular weight of 214.49 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trichloroanisole-d3 (methoxy-d3) typically involves the deuteration of 2,3,6-Trichloroanisole. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of 2,3,6-Trichloroanisole-d3 (methoxy-d3) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high isotopic purity and chemical stability. The compound is usually produced in specialized facilities equipped to handle deuterium gas and other reagents safely .
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trichloroanisole-d3 (methoxy-d3) can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Major Products
Substitution: Formation of various substituted anisoles.
Oxidation: Formation of trichlorobenzoic acid or trichlorobenzaldehyde.
Reduction: Formation of less chlorinated anisoles.
Scientific Research Applications
2,3,6-Trichloroanisole-d3 (methoxy-d3) is widely used in scientific research for various applications:
Environmental Toxicology: As a reference material for the detection and quantification of environmental contaminants.
Analytical Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for structural elucidation and quantification.
Biological Studies: Employed in studies investigating the metabolic pathways and degradation of chlorinated compounds.
Industrial Applications: Used in the development of new materials and chemicals with specific isotopic labeling
Mechanism of Action
The mechanism of action of 2,3,6-Trichloroanisole-d3 (methoxy-d3) is primarily related to its role as a reference material in analytical studies. It does not exert biological effects but serves as a stable isotope-labeled compound to trace and quantify chemical reactions and pathways. The deuterium atoms in the compound provide a distinct signal in NMR spectroscopy, allowing for precise analysis .
Comparison with Similar Compounds
Similar Compounds
2,3,6-Trichloroanisole: The non-deuterated form of the compound, used in similar applications but without the isotopic labeling.
2,4,6-Trichloroanisole: Another chlorinated anisole with different substitution patterns, used in environmental studies.
2,3,5-Trichloroanisole: A similar compound with a different chlorine substitution pattern, used in analytical chemistry
Uniqueness
2,3,6-Trichloroanisole-d3 (methoxy-d3) is unique due to its deuterium labeling, which provides distinct advantages in analytical studies. The isotopic labeling allows for more accurate and sensitive detection and quantification in various scientific applications .
Properties
Molecular Formula |
C7H5Cl3O |
---|---|
Molecular Weight |
214.5 g/mol |
IUPAC Name |
1,2,4-trichloro-3-(trideuteriomethoxy)benzene |
InChI |
InChI=1S/C7H5Cl3O/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3/i1D3 |
InChI Key |
OTFNCXLUCRUNCH-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1Cl)Cl)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.